

Comparative Spectroscopic Profiling of Phenoxyacetones: A Technical Guide for Structural Elucidation

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Compound of Interest

Compound Name: 1-(2,6-Dimethylphenoxy)acetone

CAS No.: 53012-41-2

Cat. No.: B134477

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Executive Summary & Technical Scope

Phenoxyacetone (1-phenoxy-2-propanone, CAS 621-87-4) represents a critical structural motif in organic synthesis, serving as a precursor for various pharmaceutical intermediates and aryloxy-propanolamine derivatives. Precise structural elucidation of phenoxyacetone and its substituted analogs is paramount, particularly when distinguishing them from isobaric or isomeric impurities such as phenylacetone (P2P).

This guide provides an autonomous, data-driven analysis of the spectroscopic signatures of phenoxyacetones. Unlike generic spectral lists, this document focuses on the causality of signal patterns, offering a comparative analysis of NMR (

H,

C) and Mass Spectrometry (MS) data to establish self-validating identification protocols.

Comparative NMR Spectroscopy Profiling

H NMR: The Diagnostic Methylene Singlet

The most definitive feature of phenoxyacetone in proton NMR is the methylene bridge (-O-CH

-C=O). The electronegative oxygen atom exerts a strong deshielding effect, shifting this resonance significantly downfield compared to carbon-analogs.

Table 1: Comparative

H NMR Shifts (CDCl

, 300-500 MHz)

Moiety	Phenoxyacetone (ppm)	Phenylacetone (Isomer) (ppm)	4-Fluorophenoxyacetone (ppm)	Signal Type
-CH	4.52	3.70	4.49	Singlet (2H)
-CH	2.26	2.16	2.25	Singlet (3H)
Ar-H (ortho)	6.9 - 7.0	7.2 - 7.3	6.8 - 6.9	Multiplet
Ar-H (meta)	7.2 - 7.4	7.2 - 7.3	6.9 - 7.0	Multiplet



Technical Insight: The

ppm difference between the methylene protons of phenoxyacetone (4.52 ppm) and phenylacetone (3.70 ppm) is the primary "Go/No-Go" quality control check. The oxygen atom's inductive effect (

) pulls electron density, deshielding the nucleus.

C NMR: Carbon Skeleton Verification

Carbon-13 NMR provides a direct readout of the backbone.[1] The carbonyl carbon in phenoxyacetone is slightly shielded relative to simple aliphatic ketones due to the orbital interaction with the

-oxygen.

Table 2:

C NMR Chemical Shift Assignments (CDCl

)

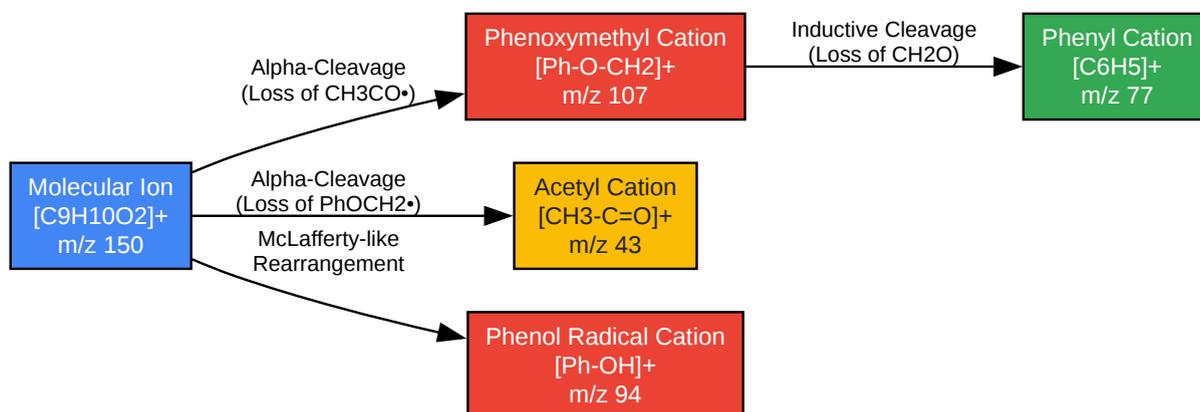
Carbon Environment	Shift (ppm)	Assignment Logic
C=O (Carbonyl)	206.3	Ketone characteristic; slightly upfield of acetone due to ether proximity.
Ar-C (IpsO)	157.8	Deshielded by direct oxygen attachment.
Ar-C (Meta)	129.6	Typical aromatic resonance.
Ar-C (Para)	121.8	-
Ar-C (Ortho)	114.6	Shielded by resonance donation from Oxygen lone pairs.
-CH	73.3	Diagnostic: High shift due to -oxygen and -carbonyl.
-CH	26.8	Methyl ketone terminal.

Mass Spectrometry: Fragmentation Mechanics

Mass spectrometry (EI, 70 eV) distinguishes phenoxyacetone from its isomers through distinct fragmentation pathways governed by radical stability. Unlike phenylacetone, which is dominated by the tropylium ion (m/z 91), phenoxyacetone fragments via

-cleavage at the ether and carbonyl bonds.

Fragmentation Pathway Visualization[2]



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Figure 1: Primary Electron Impact (EI) fragmentation pathways for Phenoxyacetone. The competition between acetyl formation (m/z 43) and phoxymethyl formation (m/z 107) is characteristic.

Isomer Distinction (MS)

Feature	Phenoxyacetone	Phenylacetone (Isomer)
Base Peak	m/z 77 or 43	m/z 91 (Tropylium)
Key Fragment	m/z 107 (Ph-O-CH)	m/z 134 (M+)
Mechanism	Ether cleavage / Alpha-cleavage	Benzylic cleavage

“

Critical Note: The absence of m/z 91 is the strongest evidence against the presence of phenylacetone. If m/z 91 is observed in a phenoxyacetone sample, it indicates contamination or thermal degradation.

Experimental Protocols

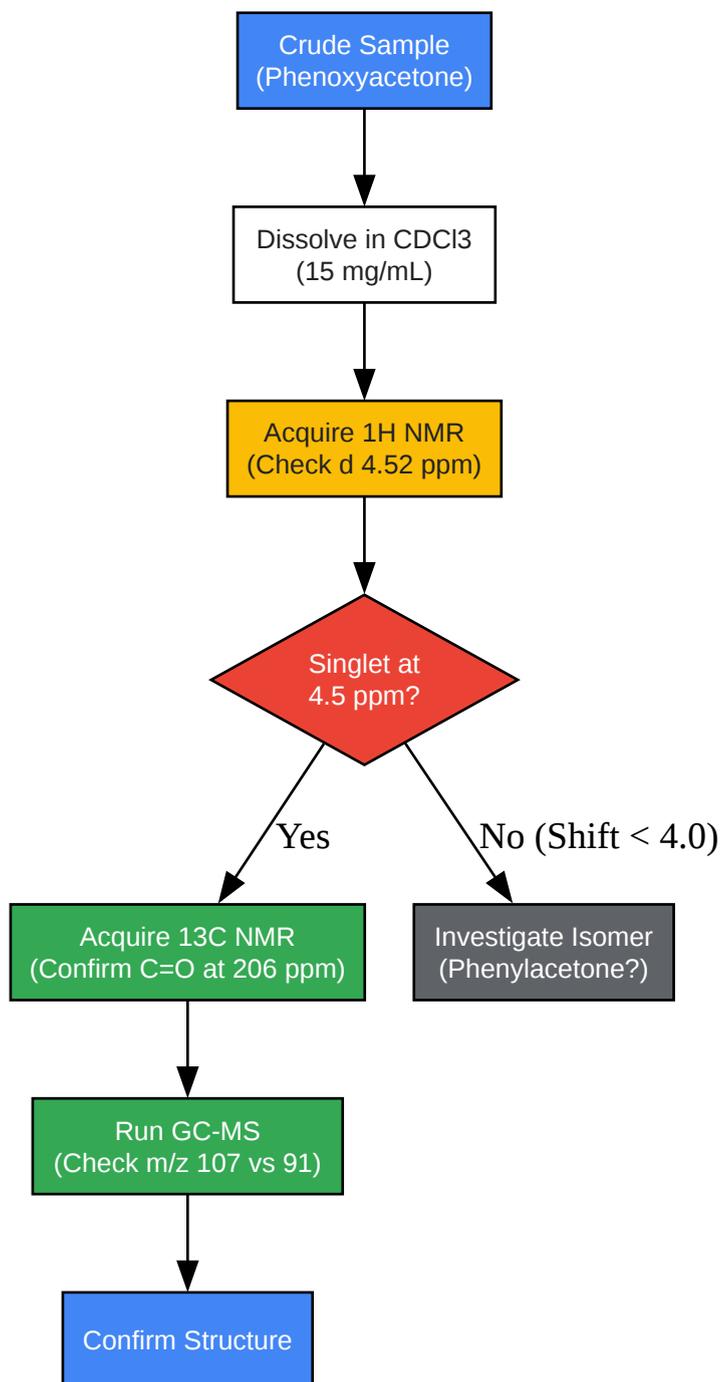
To ensure reproducibility and data integrity, the following protocols are recommended. These are designed to minimize solvent effects and aggregation that can distort chemical shifts.

Standardized NMR Sample Preparation[3]

- Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.
 - Why? CDCl₃ minimizes hydrogen bonding interactions that can broaden the methylene peak compared to DMSO-d₆.
- Concentration: Prepare a 10-15 mg/mL solution.
 - Why? Higher concentrations (>30 mg/mL) can lead to stacking of the aromatic rings, causing upfield shifts of the aromatic protons (0.05 - 0.1 ppm error).
- Acquisition Parameters (H):

- Pulse Angle: 30°
- Relaxation Delay (D1):
1.0 sec (Ensure quantitative integration of aromatic vs aliphatic).
- Scans: 16 (minimum for S/N > 100:1).

Analytical Workflow Diagram



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Figure 2: Step-by-step analytical decision matrix for confirming phenoxyacetone identity.

References

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